3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride
Overview
Description
“3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride” is an organic compound that includes a piperidine ring system, which is a common structural subunit in many drug targets . It’s a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom . This compound is a key structural motif in a vast number of different physiologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans . This process leads to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . A key step in the synthesis is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and a tetrahydropyran ring . The piperidine ring system is a common structural subunit in many drug targets . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring-expansion of monocyclopropanated pyrroles and furans . This process involves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .Scientific Research Applications
Synthesis Techniques and Chemical Properties
One study focuses on the synthesis of derivatives via a one-pot, three-component reaction, highlighting the compound's role in facilitating efficient synthesis processes. The reaction involves salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine in acetonitrile under reflux conditions with piperidine, showcasing the compound's utility in creating diverse chemical structures with ease of handling and good yields (Alizadeh & Ghanbaripour, 2014).
Pharmacokinetic Modeling
Another significant application is in pharmacokinetic modeling, where a specific derivative, TBPT, was studied for its metabolism and the exposure of its metabolites in humans. The study used in vitro data and physiologically based pharmacokinetic modeling to predict metabolite/parent ratios, providing insights into drug metabolism and the pharmacological relevance of its metabolites. This research underscores the compound's role in understanding drug dynamics and metabolism in the human body (Obach et al., 2018).
Anticonvulsant and Neurotoxicity Studies
Research into novel kojic acids and allomaltol derivatives, including piperidine derivatives, has explored potential anticonvulsant compounds. These studies evaluate the synthesized compounds' anticonvulsant activities through various tests, contributing to the development of new therapeutic agents for seizure control. The findings from these studies illustrate the compound's importance in medicinal chemistry, particularly in the development of new treatments for neurological conditions (Aytemir & Çalış, 2010).
Antimicrobial and Antiviral Activities
Additionally, derivatives of 3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride have been synthesized and tested for their antimicrobial and antiviral activities. This research provides valuable insights into the potential therapeutic applications of these compounds in treating infections and highlights the compound's versatility in pharmaceutical research (Aytemir & Ozçelik, 2010).
Biochemical Analysis
Biochemical Properties
3-((tetrahydro-2H-pyran-4-yl)methyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially affecting the synthesis and degradation of neurotransmitters . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways related to neurotransmission, which can alter gene expression patterns and metabolic activities within the cell . These changes can lead to modifications in cell function, potentially impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound binds to the active sites of enzymes, altering their conformation and activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter activity . At higher doses, it can cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity to organs. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in neurotransmitter metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s influence on these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications
Properties
IUPAC Name |
3-(oxan-4-ylmethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-11(9-12-5-1)8-10-3-6-13-7-4-10;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGLPHUFBGNOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.